N1-(4-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
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Overview
Description
N1-(4-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ABCB1 Inhibitors
Research on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds has demonstrated their potential as ABCB1 inhibitors, which are important in overcoming drug resistance in cancer chemotherapy. These inhibitors were designed to interact with the ABCB1 protein, affecting its activity and potentially enhancing the effectiveness of chemotherapy by preventing drug efflux from cancer cells (Colabufo et al., 2008).
Luminescent Properties for Optoelectronic Devices
A study on nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) revealed the synthesis of a compound with high quantum-yield emission, indicating its potential use in creating organic optoelectronic devices. This research highlights the value of structural design in developing new materials for technological applications (Gu et al., 2015).
Chemosensors for Metal Ions
Novel chemosensors based on thiophene-derivatives have been developed for the selective identification of Pd2+ ions. These chemosensors demonstrate the ability to detect toxic metal ions selectively, which is crucial for environmental monitoring and safety (Shally et al., 2020).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene nucleus containing compounds can act as serotonin antagonists and are used in the treatment of alzheimer’s . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the disease condition.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene nucleus containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the disease condition. Given the wide range of therapeutic properties of thiophene nucleus containing compounds, the results of action could be diverse .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-32-20-9-6-17(7-10-20)12-13-26-23(29)24(30)27-19-8-11-21-18(16-19)4-2-14-28(21)25(31)22-5-3-15-33-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEZNQOJTXZTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide |
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